

# Tracking Orai1: Application Notes and Protocols for Single-Particle Diffusion Analysis

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These application notes provide a comprehensive guide to studying the diffusion dynamics of the Orai1 calcium channel using single-particle tracking (SPT). Orai1 is a critical component of store-operated calcium entry (SOCE), a ubiquitous signaling pathway involved in numerous physiological processes. Understanding the mobility and spatial organization of Orai1 channels within the plasma membrane is crucial for deciphering their regulation and for the development of novel therapeutics targeting calcium signaling.

This document offers detailed experimental protocols, a summary of key quantitative data, and visual representations of the underlying biological and experimental workflows.

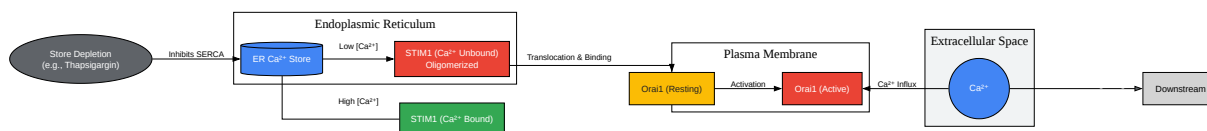
## Quantitative Data Summary

The diffusion of Orai1 channels is significantly altered upon the depletion of intracellular calcium stores and subsequent activation by STIM1. The following table summarizes typical diffusion coefficients (D) of Orai1 obtained from single-particle tracking studies in HEK293 cells.

Cell State	Orai1 Construct	Diffusion Coefficient (D) ( $\mu\text{m}^2/\text{s}$ )	Key Findings	Reference
Resting (Stores Full)	Orai1-GFP	0.08 - 0.13	Orai1 channels are relatively mobile and exhibit Brownian motion.	[1][2]
Activated (Store-depleted with Thapsigargin)	Orai1-GFP	$0.030 \pm 0.001$	Orai1 diffusion is significantly reduced and channels become confined within STIM1-Orai1 puncta.	[1]

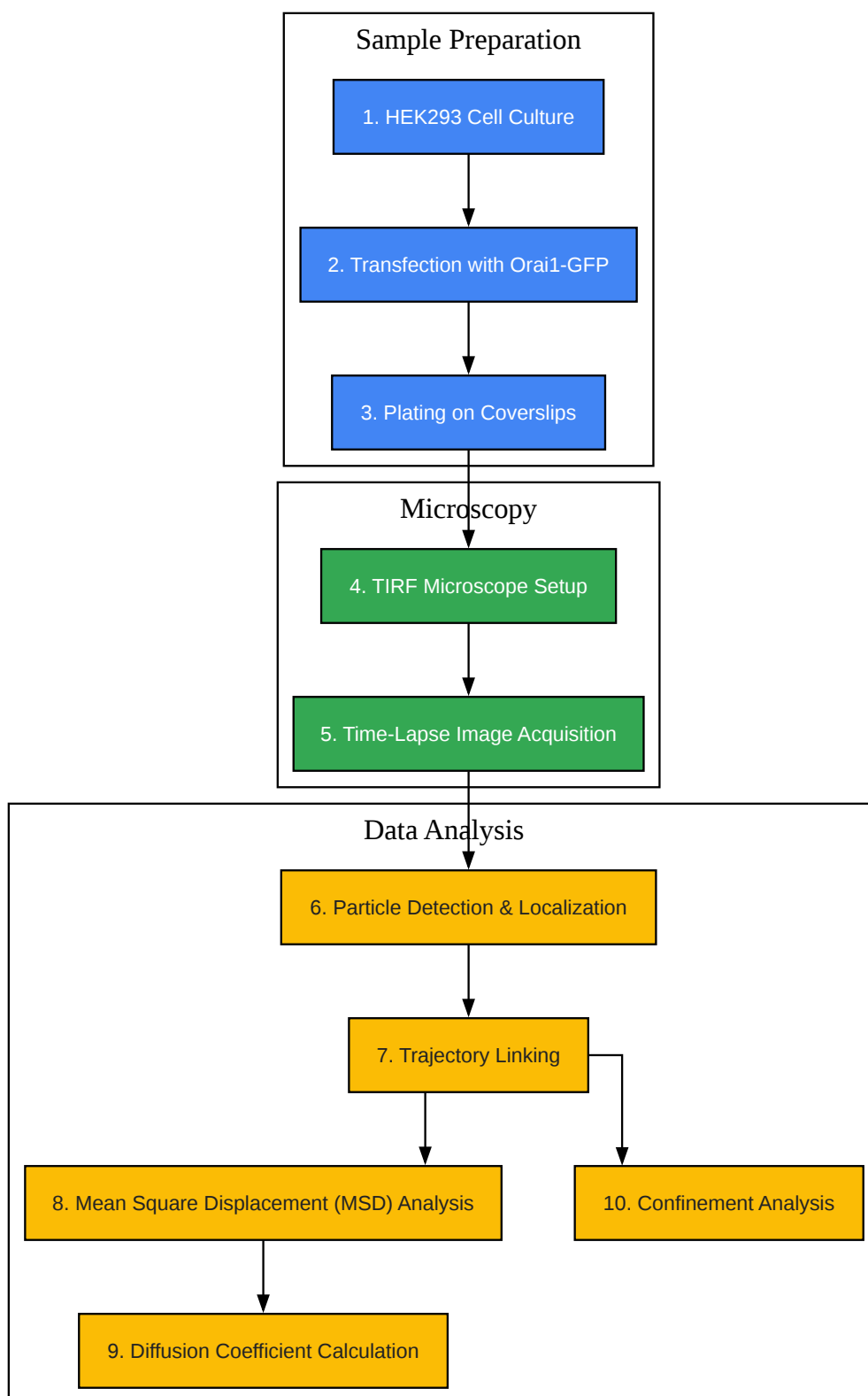
## Signaling Pathway and Experimental Workflow

To visualize the key molecular events and the experimental process, the following diagrams were generated using Graphviz.



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### Orai1 Activation Signaling Pathway.



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### Single-Particle Tracking Experimental Workflow.

## Experimental Protocols

The following sections provide detailed protocols for the key experiments involved in single-particle tracking of Orai1.

### Protocol 1: Cell Culture and Transfection

This protocol describes the culture of Human Embryonic Kidney (HEK293) cells and their transient transfection with an Orai1-GFP construct.

Materials:

- HEK293 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Orai1-GFP plasmid DNA
- Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine (PEI))
- Opti-MEM I Reduced Serum Medium
- 6-well tissue culture plates
- Glass coverslips (25 mm, No. 1.5)

Procedure:

- Cell Seeding:
  - One day prior to transfection, seed HEK293 cells into 6-well plates containing sterile glass coverslips at a density that will result in 70-80% confluency on the day of transfection.
  - Incubate the cells at 37°C in a 5% CO<sub>2</sub> incubator.
- Transfection:

- On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For a single well of a 6-well plate, a typical procedure using Lipofectamine 3000 is as follows:
  - Dilute 2.5 µg of Orai1-GFP plasmid DNA in 125 µL of Opti-MEM.
  - In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
  - Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15-20 minutes at room temperature.
- Add the DNA-Lipofectamine complexes dropwise to the cells in the 6-well plate.
- Gently rock the plate to ensure even distribution.
- Incubate the cells for 24-48 hours at 37°C and 5% CO<sub>2</sub> to allow for protein expression.

## Protocol 2: Single-Particle Tracking (SPT) using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the procedure for imaging the diffusion of single Orai1-GFP molecules in the plasma membrane of live HEK293 cells.

### Materials:

- HEK293 cells expressing Orai1-GFP on coverslips
- Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
- Thapsigargin (for store depletion, if required)
- TIRF microscope equipped with:
  - A high numerical aperture objective (e.g., 100x, NA ≥ 1.45)
  - A 488 nm laser for GFP excitation

- An electron-multiplying charge-coupled device (EMCCD) camera
- Environmental chamber to maintain 37°C and 5% CO<sub>2</sub>

#### Procedure:

- Microscope Preparation:
  - Turn on the TIRF microscope, laser, and environmental chamber and allow them to stabilize.
  - Set the environmental chamber to 37°C and 5% CO<sub>2</sub>.
- Sample Mounting:
  - Gently wash the coverslip with transfected cells twice with pre-warmed live-cell imaging solution.
  - Mount the coverslip in a chambered slide or a custom-built imaging chamber filled with live-cell imaging solution.
- Image Acquisition:
  - Place the imaging chamber on the microscope stage.
  - Locate the cells expressing Orai1-GFP using epifluorescence illumination. Select cells with low expression levels to ensure that individual fluorescent spots are well-separated.
  - Switch to TIRF illumination mode and adjust the laser angle to achieve total internal reflection. This will selectively excite fluorophores within approximately 100 nm of the coverslip, reducing background fluorescence from the cytoplasm.
  - Adjust the laser power to an appropriate level to obtain a good signal-to-noise ratio while minimizing photobleaching.
  - Set the EMCCD camera acquisition parameters. A typical frame rate for tracking Orai1 diffusion is 20-50 Hz (20-50 ms exposure time).

- Acquire a time-lapse series of images (typically 500-2000 frames).
- For studying activated Orai1, add thapsigargin (e.g., 1  $\mu$ M final concentration) to the imaging medium and acquire data after a 5-10 minute incubation period.

## Protocol 3: Data Analysis of Single-Particle Trajectories

This protocol describes the computational analysis of the acquired time-lapse images to extract quantitative information about Orai1 diffusion.

### Software:

- Image analysis software with single-particle tracking capabilities (e.g., ImageJ/Fiji with TrackMate plugin, MATLAB with custom scripts, or commercial software).

### Procedure:

- Particle Detection and Localization:
  - Open the time-lapse image series in the analysis software.
  - Use a suitable algorithm (e.g., Gaussian fitting) to detect and localize the centroids of individual fluorescent spots in each frame with sub-pixel accuracy.
- Trajectory Linking:
  - Link the localized positions of particles between consecutive frames to reconstruct their trajectories. This is typically done using algorithms that minimize the total displacement of all particles between frames, considering factors like maximum linking distance and gap-closing.
- Mean Square Displacement (MSD) Analysis:
  - For each trajectory, calculate the mean square displacement (MSD) as a function of time lag ( $\tau$ ). The MSD is calculated using the formula:  $MSD(\tau) = \langle (x(t+\tau) - x(t))^2 + (y(t+\tau) - y(t))^2 \rangle$  where  $(x(t), y(t))$  are the coordinates of the particle at time  $t$ , and the average is taken over all time points in the trajectory.

- Plot the MSD versus the time lag.
- Diffusion Coefficient Calculation:
  - For particles undergoing normal Brownian diffusion, the MSD plot will be linear for short time lags.
  - The diffusion coefficient ( $D$ ) can be determined by fitting the initial points (typically the first 2-4) of the MSD plot to the equation:  $MSD(\tau) = 4D\tau$
- Confinement Analysis:
  - To assess whether Orai1 channels are confined to specific domains, analyze the shape of the MSD plot at longer time lags. A plateau in the MSD plot is indicative of confined diffusion.
  - The confinement radius ( $R$ ) can be estimated from the plateau value of the MSD ( $MSD_{plateau}$ ) using the relationship:  $MSD_{plateau} = R^2/4$
  - Alternatively, plot the frequency distribution of particle positions within a trajectory to visualize the confinement area.

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## References

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